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molecular formula C11H9NO4 B182142 3-Phthalimidopropionic acid CAS No. 3339-73-9

3-Phthalimidopropionic acid

Cat. No. B182142
M. Wt: 219.19 g/mol
InChI Key: DXXHRZUOTPMGEH-UHFFFAOYSA-N
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Patent
US05877200

Procedure details

To a stirred mixture of β-alanine (4.45 g, 50.0 mmoL) and sodium carbonate (5.35 g, 50.5 mmoL) in 100 mL of water is added N-carbethoxyphthalimide (10.95 g, 50.0 mmoL). After 1.5 hour, the reaction slurry is filtered. The filtrate is stirred and the pH adjusted to 1-2 with 4N hydrochloric acid. After 15 minutes, the resulting slurry is filtered and the solid washed with water. The solid is dried in vacuo (60° C., <1 mm) to afford 6.96 g (64%) of N-phthaloyl-β-alanine, which can be alternatively named as 3-phthalimidopropionic acid, as a white powder.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[Na+].[Na+].C(N1[C:22](=[O:23])[C:21]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]2[C:19]1=[O:28])(OCC)=O>O>[CH:25]1[CH:24]=[C:21]2[C:22]([N:1]([CH2:2][CH2:3][C:4]([OH:6])=[O:5])[C:19](=[O:28])[C:20]2=[CH:27][CH:26]=1)=[O:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
5.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.95 g
Type
reactant
Smiles
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Stirring
Type
CUSTOM
Details
The filtrate is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction slurry is filtered
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the resulting slurry is filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried in vacuo (60° C., <1 mm)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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